1-Fluoro-4-(2-fluoroethoxy)benzene

Description

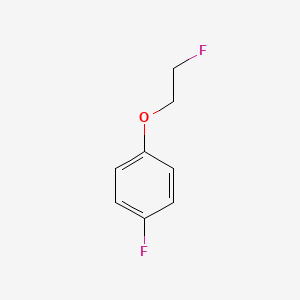

1-Fluoro-4-(2-fluoroethoxy)benzene is a fluorinated aromatic ether characterized by a fluorine atom at the para position of the benzene ring and a 2-fluoroethoxy substituent. The 2-fluoroethoxy group introduces both steric and electronic effects, influencing the compound’s reactivity, solubility, and applications in organic synthesis.

Properties

Molecular Formula |

C8H8F2O |

|---|---|

Molecular Weight |

158.14 g/mol |

IUPAC Name |

1-fluoro-4-(2-fluoroethoxy)benzene |

InChI |

InChI=1S/C8H8F2O/c9-5-6-11-8-3-1-7(10)2-4-8/h1-4H,5-6H2 |

InChI Key |

GRYWYAYHEFAXFX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1OCCF)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Substituent Effects on Electronic and Physical Properties

The electronic and physical properties of fluorinated benzene derivatives vary significantly based on substituent type, position, and fluorine content. Below is a comparative analysis:

Reactivity in Cross-Coupling Reactions

- Similar to ’s trifluoroethoxy analogue, C-O bond activation may be feasible .

- Ethynyl Derivatives (e.g., 1-fluoro-4-(phenylethynyl)benzene): Exhibit high reactivity in Sonogashira couplings (). The ethynyl group enables conjugation, critical for conductive polymers or fluorescent dyes .

- Cyclobutane Derivatives (e.g., compound 30 in ) : Synthesized via electrochemical cycloaddition, showing unique strain-driven reactivity absent in ethoxy-substituted analogues .

Structural and Spectroscopic Differences

- NMR Shifts :

- The 2-fluoroethoxy group in the target compound would show distinct $^{19}\text{F}$ and $^{13}\text{C}$ NMR signals compared to trifluoroethoxy (δ -36.36 ppm for $^{19}\text{F}$ in ) or ethynyl derivatives (δ 88.29 ppm for ethynyl carbons in ) .

- Ethynyl-substituted compounds display characteristic alkyne proton signals at δ 7.01–7.53 ppm in $^{1}\text{H}$ NMR .

Key Research Findings

Electronic Effects : Trifluoroethoxy substituents () impart greater electron withdrawal than 2-fluoroethoxy, altering reaction kinetics in nucleophilic aromatic substitutions .

Synthetic Flexibility : Ethynyl-substituted derivatives () are pivotal in constructing π-conjugated systems, unlike ethoxy analogues, which are more suited for C-O bond functionalization .

Thermal Stability : Trimethylsilyl-substituted benzene () exhibits higher thermal stability (boiling point 92–93°C) compared to ethoxy derivatives, which may decompose under similar conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.